molecular formula C22H22N6O7S2 B193861 Ceftazidime CAS No. 72558-82-8

Ceftazidime

カタログ番号: B193861
CAS番号: 72558-82-8
分子量: 546.6 g/mol
InChIキー: ORFOPKXBNMVMKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceftazidime is a third-generation cephalosporin antibiotic characterized by a bulky 7-acylamino side chain and a syn-configured methoxyimino group, which confer enhanced stability against AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs) . Its spectrum of activity includes Gram-negative pathogens such as Pseudomonas aeruginosa, Enterobacteriaceae, and Acinetobacter spp., with moderate efficacy against Gram-positive bacteria like Streptococcus pneumoniae . This compound is widely used for treating nosocomial pneumonia, intra-abdominal infections, and urinary tract infections, particularly in settings with high rates of multidrug-resistant (MDR) pathogens .

準備方法

Chemical Synthesis Pathways for Ceftazidime

This compound’s core structure derives from 7-aminocephalosporanic acid (7-ACA), a common intermediate in cephalosporin synthesis. Two primary synthetic routes dominate its production: substitution reactions at the pyridinium group and acylation of the 2-aminothiazole moiety.

Substitution Reactions with Amino Acids

In a study by Alwan et al., this compound’s pyridinium group was replaced with amino acids (phenylalanine, proline, valine, glutamic acid) via nucleophilic substitution. The reaction, conducted in methanol-acetone-water (4:0.5:0.5), yielded four derivatives with modified side chains . Infrared (IR) spectroscopy confirmed successful substitution through shifts in carbonyl (C=O) and amine (N-H) stretches . Elemental microanalysis validated stoichiometric ratios, with purity assessed via thin-layer chromatography (TLC) .

Acylation of 2-Aminothiazole

Acylation of this compound’s 2-aminothiazole group using acetyl chloride, chloroacetyl chloride, and benzoyl chloride produced three derivatives . Reaction progress was monitored via TLC, with IR spectra revealing new acyl C=O peaks at 1,720–1,750 cm⁻¹ . These modifications aim to enhance antimicrobial activity by altering membrane permeability.

Table 1: Reaction Conditions for this compound Derivatives

Reaction TypeReagentsSolvent SystemKey IR Peaks (cm⁻¹)
SubstitutionAmino acidsMethanol:Acetone:Water1,650 (C=O), 3,300 (N-H)
AcylationAcyl chloridesMethanol:Water1,720–1,750 (C=O)

Industrial-Scale Production Techniques

Industrial preparation prioritizes yield, purity, and scalability. A patented method (CN104761570A) outlines a multi-step process:

Synthesis of this compound Pentahydrate

Starting with 7-ACA, hexamethyldisilazane (HMDS) silylates the 3-position, facilitating substitution reactions . Subsequent 7-position acylation with this compound’s side chain yields pentahydrate, which undergoes dehydration to form the active pharmaceutical ingredient (API) . Nitrogen gas is injected to prevent oxidative degradation during synthesis .

Drying and Pulverization

The wet API is dried under controlled humidity (<30%) and pulverized to 50–100 µm particles . Spray drying is preferred for its uniformity, achieving >99% purity by HPLC .

Table 2: Industrial Synthesis Parameters

StepConditionsOutcome
SilylationHMDS, 25°C, 2 hrs95% yield
Acylation40°C, pH 6.5–7.092% purity
DehydrationVacuum, 60°CResidual H₂O <0.5%

Purification Using Macroporous Adsorption Resins

Post-synthesis purification removes impurities and unreacted intermediates. Patent CN111116611B details resin-based purification:

Adsorption with LX-Series Resins

LX-16, LX-60, and LX-67 resins (10–80 g/L) adsorb this compound from aqueous mother liquor . Dynamic binding capacities range from 1.2–1.5 g/mL, with LX-67 showing superior selectivity for this compound over byproducts .

Crystallization

Seeding with this compound crystals (1–3 kg) induces controlled growth, yielding >98% pure crystals . Ethanol-water mixtures (70:30) optimize crystal morphology, reducing electrostatic aggregation .

Formulation for Injectable Dosage Forms

This compound for injection requires reconstitution with sterile water or compatible diluents (e.g., 0.9% NaCl) .

Reconstitution Dynamics

Adding 10 mL water to a 2 g vial generates 180 mg/mL solution, releasing CO₂ and creating positive pressure . Venting needles are essential for pharmacy bulk packages to prevent overpressure .

Table 3: Reconstitution Parameters

Vial StrengthDiluent VolumeFinal ConcentrationStorage Stability
1 g10 mL95 mg/mL24 hrs at 25°C
2 g10 mL180 mg/mL12 hrs at 5°C

Quality Control and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

A dispersive liquid-liquid microextraction (DLLME) method preconcentrates this compound from urine and water, achieving limits of detection (LOD) of 0.13–0.17 ng/mL . Mobile phases of acetonitrile-phosphate buffer (pH 3.0) resolve this compound from metabolites with >98% accuracy .

Thermal and Spectroscopic Analysis

Thermogravimetric analysis (TGA) of this compound-metal complexes reveals decomposition thresholds at 210–250°C, ensuring stability during storage . IR spectra confirm ligand-metal coordination via shifts in β-lactam carbonyl stretches .

科学的研究の応用

Medical Uses

Ceftazidime is indicated for the treatment of a variety of bacterial infections, including:

  • Lower Respiratory Tract Infections : Effective against pneumonia and other lung infections.
  • Urinary Tract Infections : Particularly useful in complicated cases, with an efficacy rate of approximately 78% in clinical studies .
  • Central Nervous System Infections : Used in the treatment of meningitis.
  • Skin and Soft Tissue Infections : Effective for various skin-related infections.
  • Intra-abdominal Infections : Treats infections in the abdominal cavity.
  • Neutropenic Fever : Recommended for febrile neutropenic patients suspected of bacterial infection .

Efficacy Against Specific Pathogens

This compound has demonstrated significant effectiveness against several pathogens:

  • Pseudomonas aeruginosa : One of the few antibiotics effective against this resistant organism.
  • Enterobacter cloacae : Case studies show successful treatment of meningitis caused by this pathogen .
  • Serratia marcescens : Noted for its efficacy in urinary tract infections caused by this organism .

Urinary Tract Infections

A study conducted in Japan involved 563 cases of urinary tract infections treated with this compound. The overall efficacy rate was found to be 75%, with a higher success rate observed in complicated cases (78%) after a five-day treatment regimen .

Meningitis Treatment

Three case reports documented the successful use of this compound in treating serious infections due to Gram-negative bacilli, including a patient with Enterobacter cloacae meningitis. The treatment resulted in significant clinical improvement and bacterial eradication .

Resistance Patterns and Considerations

Resistance to this compound remains a concern, particularly among certain bacterial strains. However, its effectiveness against resistant organisms like Pseudomonas aeruginosa highlights its importance in treating severe infections where other antibiotics may fail. Surveillance data indicate low resistance levels among Salmonella isolates from broilers, suggesting that this compound remains a viable option in certain contexts .

Clinical Guidelines and Recommendations

This compound is included in various clinical guidelines for treating serious infections, particularly those caused by multidrug-resistant organisms. Its use should be guided by susceptibility testing and local resistance patterns to ensure optimal outcomes.

Summary Table of Applications

Infection TypeEfficacy Rate (%)Key Pathogens
Lower Respiratory TractVariablePseudomonas aeruginosa, Klebsiella pneumoniae
Urinary Tract75% (overall)Serratia marcescens, Enterobacter cloacae
Central Nervous SystemHighVarious Gram-negative bacilli
Skin and Soft TissueVariableVarious Gram-negative bacteria
Intra-abdominalHighVarious Gram-negative bacteria

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Ceftazidime shares structural similarities with other cephalosporins but differs in key modifications that enhance its activity against P. aeruginosa (Table 1):

Compound Key Structural Features Target Pathogens Resistance Profile
This compound Bulky 7-acylamino side chain; methoxyimino group P. aeruginosa, Enterobacteriaceae Stable to AmpC, ESBLs (moderate)
Cefepime Quaternary ammonium group Similar to this compound More stable to ESBLs
Cefiderocol Chloro-catechol siderophore moiety Carbapenem-resistant P. aeruginosa Resistant to metallo-β-lactamases
Ceftolozane Dimethylacetic acid moiety P. aeruginosa (enhanced) Stable to ESBLs
  • Cefepime: While structurally similar, cefepime’s quaternary ammonium group improves stability against ESBLs but reduces P. aeruginosa coverage compared to this compound .
  • Cefiderocol: Incorporates a siderophore moiety for active iron transport into bacterial cells, enhancing activity against carbapenem-resistant P. aeruginosa .
  • Ceftolozane: Modified side chain improves penetration through P. aeruginosa porins, achieving lower MIC values than this compound .

β-Lactamase Inhibitor Combinations

  • This compound–Avibactam: Avibactam, a non-β-lactam inhibitor, restores this compound’s activity against class A/C β-lactamase-producing Enterobacteriaceae and P. aeruginosa.
  • Sulfonamide Boronic Acid Inhibitors : Synergistic with this compound, these inhibitors reduce MICs for Enterobacter cloacae and Klebsiella pneumoniae by >64-fold .

Antimicrobial Spectrum and Resistance

Efficacy Against Key Pathogens (Table 2)

Pathogen This compound MIC₉₀ (mg/L) Comparator (Cefepime MIC₉₀) Resistance Mechanisms
P. aeruginosa 8 16 Efflux pumps, AmpC overexpression
E. coli ≤0.12 ≤0.12 ESBLs, porin mutations
K. pneumoniae 1 2 Carbapenemase production
  • This compound inhibits >90% of P. aeruginosa at ≤8 mg/L, outperforming cefamandole and gentamicin .
  • Resistance in Enterobacter spp. (MIC₉₀ >32 mg/L) is linked to AmpC overexpression .

Cross-Resistance Trends

  • Co-resistance with meropenem occurs in 12–30% of P. aeruginosa isolates due to shared efflux pump mechanisms .
  • This compound–avibactam maintains efficacy against 87% of MDR K. pneumoniae in Indian clinical studies .

Pharmacokinetic Profile (Table 3)

Parameter This compound Alone This compound–Avibactam Cefepime
Half-life (hrs) 1.8 2.2 2.0
Protein binding (%) 10 15 20
Renal excretion (%) 80–90 85–90 70–80

Adverse Events

  • This compound : Lower nephrotoxicity risk (2.1%) compared to cefepime (3.5%) .
  • This compound–Avibactam: Safety profile mirrors this compound monotherapy, with nausea (8%) and headache (4%) as common side effects .

Antiviral Potential

  • This compound inhibits SARS-CoV-2 spike protein binding to ACE2 (80.7% inhibition at 300 μM) via competitive binding to the receptor-binding domain (RBD), outperforming synthetic compounds like CID:1–5 .

Limitations in Clinical Use

  • Inappropriate empiric use contributes to resistance; 26% of this compound prescriptions lack microbiological confirmation .
  • Cross-reactivity with penicillin allergies limits use in 5–10% of patients .

生物活性

Ceftazidime is a third-generation cephalosporin antibiotic widely used for treating infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics. Its biological activity is characterized by its mechanism of action, spectrum of activity, pharmacokinetics, and its role in combination therapies, particularly with avibactam. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), particularly PBP3, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, making this compound effective against a variety of pathogens, including:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Klebsiella pneumoniae

However, it is less effective against certain Gram-positive bacteria and has reduced activity against Staphylococcus aureus compared to first and second-generation cephalosporins .

Spectrum of Activity

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be summarized as follows:

Bacterial Group Activity
Gram-negative Highly active (especially against Pseudomonas)
Enterobacteriaceae Effective against ESBL-producing strains
Gram-positive Limited activity

In vitro studies have shown that this compound is particularly potent against Pseudomonas aeruginosa, with susceptibility rates ranging from 67% to 88% in multidrug-resistant strains .

Pharmacokinetics

This compound is administered intravenously or intramuscularly and has favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed when given parenterally.
  • Distribution : Widely distributed in body fluids and tissues.
  • Elimination : Primarily excreted unchanged in urine; renal function significantly affects its clearance.

The pharmacokinetic profile allows for effective dosing regimens in various patient populations, including those with renal impairment .

Combination Therapy: this compound-Avibactam

The combination of this compound with avibactam has emerged as a critical strategy for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and multidrug-resistant Pseudomonas aeruginosa. Avibactam acts as a β-lactamase inhibitor, enhancing the efficacy of this compound against resistant strains.

Efficacy Studies

Recent studies have highlighted the effectiveness of the this compound-avibactam combination:

  • In a cohort study involving 339 patients with CRE infections, treatment with this compound/avibactam was associated with improved survival outcomes compared to best available therapy (BAT) .
  • A systematic review indicated that the combination was effective against various MDR pathogens, achieving treatment success rates of approximately 77.3% .

Case Studies

  • Case Study: Efficacy in Urinary Infections
    • A study involving 569 patients treated with this compound-avibactam for urinary tract infections showed an 88.3% success rate. The predominant pathogen was Klebsiella pneumoniae, with significant resistance mechanisms identified .
  • Case Study: Resistance Development
    • Research indicated that resistance to this compound-avibactam developed more frequently in patients treated for MDR Pseudomonas aeruginosa infections compared to those treated with alternative therapies like ceftolozane-tazobactam .

Q & A

Basic Research Questions

Q. How to design clinical studies evaluating Ceftazidime's efficacy against multidrug-resistant (MDR) Gram-negative pathogens?

  • Methodological Answer :

  • Define inclusion criteria for patients with confirmed Gram-negative infections (e.g., Pseudomonas aeruginosa, Enterobacteriaceae) and stratify by resistance profiles (e.g., ESBL, carbapenemase producers). Use standardized protocols for dosing (e.g., 2 g every 8 hours IV) and comparator arms (e.g., carbapenems or combination therapies). Include endpoints like microbiological eradication, clinical cure rates, and 30-day mortality. Monitor adverse events (e.g., nephrotoxicity, hypersensitivity) using CTCAE criteria .
  • Key Variables : Admitted ward, comorbidities, treatment duration, and concomitant medications (e.g., nephrotoxic drugs) to control confounding factors .

Q. What experimental methodologies are used to assess this compound resistance mechanisms, such as extended-spectrum β-lactamase (ESBL) production?

  • Methodological Answer :

  • Employ phenotypic confirmatory tests like the Combined Disc Diffusion Method (CLSI guidelines): Compare zone diameters of this compound (30 µg) vs. This compound + clavulanic acid (30/10 µg). A ≥5 mm increase in inhibition zone indicates ESBL production .
  • For genotypic analysis, use PCR to detect bla genes (e.g., blaCTX-M, blaTEM). Complement with broth microdilution to determine minimum inhibitory concentrations (MICs) under varying β-lactamase inhibitor conditions .

Q. How to quantify this compound in biological samples for pharmacokinetic studies?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile-phosphate buffer), column (C18), and detection (UV at 254 nm). Validate linearity (1.9–30 µg/mL in serum/urine) and recovery rates (~90%) .
  • Polarography : Use differential pulse polarography with a mercury electrode. Calibrate using standard solutions (4.6–14.5 µg/mL) and analyze peaks at -0.67 V and -1.06 V .
  • Chemiluminescence : Enhance sensitivity via gold nanoparticle-catalyzed luminol-KMnO₄ systems (detection limit: 1.0×10⁻⁵ g/L) .

Advanced Research Questions

Q. How to analyze pooled safety data from clinical trials evaluating this compound-avibactam combinations?

  • Methodological Answer :

  • Standardize safety data collection across trials (e.g., CIOMS guidelines) to harmonize adverse event reporting. Compare treatment-emergent AEs (e.g., hepatic enzyme elevations, phlebitis) between this compound-avibactam and historical this compound monotherapy data. Use propensity score matching to adjust for baseline differences (e.g., renal impairment, infection type) .
  • Limitations : Address heterogeneity in comparator arms (e.g., carbapenems vs. other β-lactams) and small sample sizes for rare AEs via Bayesian meta-analysis .

Q. What statistical approaches correlate this compound usage with emerging resistance in Acinetobacter baumannii?

  • Methodological Answer :

  • Calculate Defined Daily Doses (DDDs) per 1000 patient-days to quantify hospital this compound consumption. Perform time-series analysis using SPSS or R to correlate DDDs with resistance rates (e.g., annual % resistance). Apply Granger causality tests to identify temporal relationships, adjusting for confounders like infection control practices .

Q. How to evaluate the clinical efficacy of this compound-avibactam in carbapenem-resistant Gram-negative bacteria (CR-GNB) infections?

  • Methodological Answer :

  • Conduct retrospective cohort studies with propensity score adjustment for confounding variables (e.g., Charlson Comorbidity Index, prior antibiotic exposure). Use multivariate logistic regression to identify predictors of treatment success (e.g., MIC ≤8 µg/mL, early source control). Validate findings via bootstrap resampling to assess model robustness .

Q. What experimental designs optimize nebulized this compound delivery in ventilator-associated pneumonia (VAP) models?

  • Methodological Answer :

  • Use ventilated piglet models with P. aeruginosa-induced bronchopneumonia. Compare lung tissue concentrations after IV (20 mg/kg) vs. nebulized administration (65% helium–oxygen carrier gas). Measure pharmacokinetic parameters (AUC₀–₂₄, Cmax) via bronchoalveolar lavage and microdialysis .

Q. Analytical Methodologies

Q. How to validate dispersive liquid-liquid microextraction (DLLME) for this compound preconcentration in aqueous samples?

  • Methodological Answer :

  • Optimize extraction parameters (e.g., 100 µL chloroform as extractant, 1 mL acetone as disperser) via fractional factorial design. Validate linearity (0.001–10 µg/mL), LOD (0.13 ng/mL in water), and precision (%RSD <5%) using HPLC-UV. Cross-validate with spike-recovery tests in urine matrices .

特性

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFOPKXBNMVMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72558-82-8, 78439-06-2
Record name Ceftazidime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ceftazidime
Ceftazidime
Ceftazidime
Ceftazidime
Ceftazidime
Ceftazidime

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。